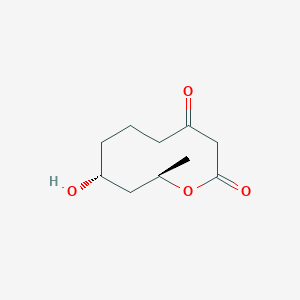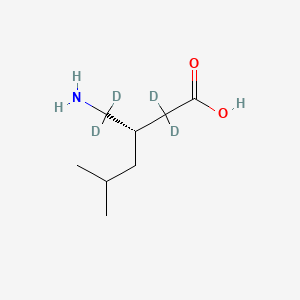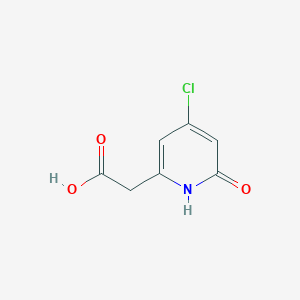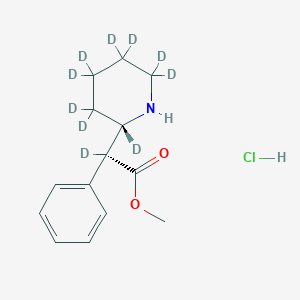![molecular formula C8H15N3O B13444308 (Z)-2-{2-azabicyclo[2.2.1]heptan-2-yl}-N'-hydroxyethanimidamide](/img/structure/B13444308.png)
(Z)-2-{2-azabicyclo[2.2.1]heptan-2-yl}-N'-hydroxyethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-{2-azabicyclo[221]heptan-2-yl}-N’-hydroxyethanimidamide is a complex organic compound featuring a bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-{2-azabicyclo[2.2.1]heptan-2-yl}-N’-hydroxyethanimidamide typically involves multiple steps. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes .
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods is a key focus, with efforts aimed at optimizing reaction conditions to maximize yield and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-{2-azabicyclo[2.2.1]heptan-2-yl}-N’-hydroxyethanimidamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-2-{2-azabicyclo[2.2.1]heptan-2-yl}-N’-hydroxyethanimidamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its bicyclic structure is of interest for developing new drugs with improved efficacy and reduced side effects.
Medicine
In medicine, (Z)-2-{2-azabicyclo[2.2.1]heptan-2-yl}-N’-hydroxyethanimidamide is being investigated for its potential therapeutic applications, including as an anti-cancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry
In industrial applications, this compound is explored for its potential use in creating advanced materials with unique properties. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of (Z)-2-{2-azabicyclo[2.2.1]heptan-2-yl}-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, in cancer research, it may act as an antagonist to certain receptors, inhibiting cancer cell proliferation and metastasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in their functional groups and overall reactivity.
N,N’-diarylsquaramide derivatives: These compounds are also studied for their potential as pharmacological agents, particularly in cancer research.
Uniqueness
What sets (Z)-2-{2-azabicyclo[2.2.1]heptan-2-yl}-N’-hydroxyethanimidamide apart is its specific combination of a bicyclic structure with a hydroxyethanimidamide group. This unique configuration provides distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H15N3O |
|---|---|
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
2-(2-azabicyclo[2.2.1]heptan-2-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H15N3O/c9-8(10-12)5-11-4-6-1-2-7(11)3-6/h6-7,12H,1-5H2,(H2,9,10) |
InChI-Schlüssel |
LJGXKZSIMCHJQE-UHFFFAOYSA-N |
Isomerische SMILES |
C1CC2CC1CN2C/C(=N/O)/N |
Kanonische SMILES |
C1CC2CC1CN2CC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


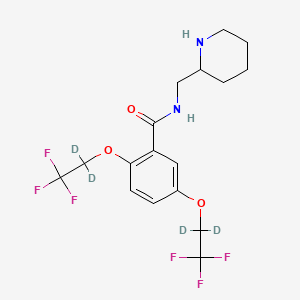
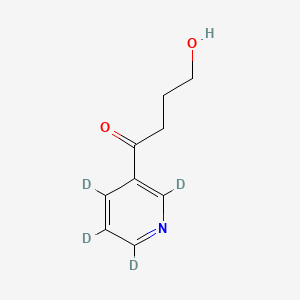
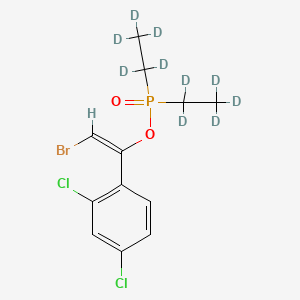
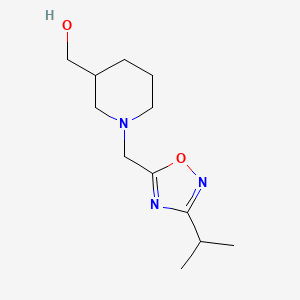
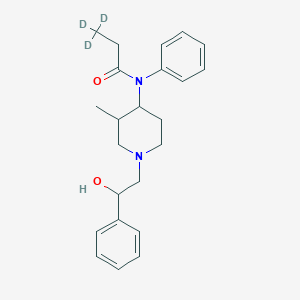
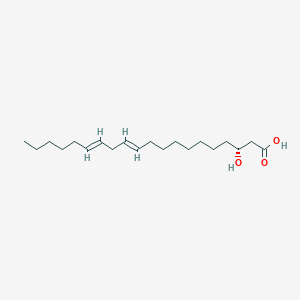
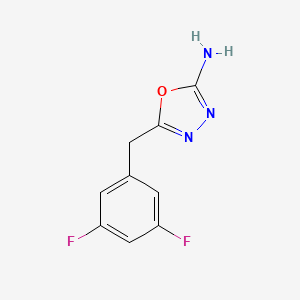
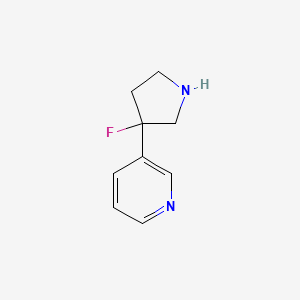
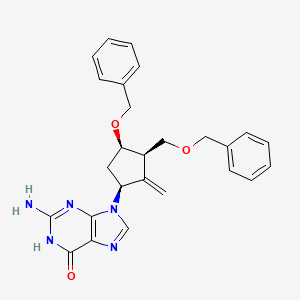
![(8S,11R,13S,14S,17S)-3'-(difluoromethylidene)-11-[4-(furan-3-yl)phenyl]-13-methylspiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B13444292.png)
